molecular formula C9H6Cl5NO2 B8358232 2,2,2-Trichloroethyl-2,3-dichlorophenylcarbamate

2,2,2-Trichloroethyl-2,3-dichlorophenylcarbamate

Cat. No. B8358232
M. Wt: 337.4 g/mol
InChI Key: RBZSTSNOJPRMCL-UHFFFAOYSA-N
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Patent
US08163756B2

Procedure details

To a solution of 2,3-dichloroaniline (0.200 g, 1.23 mmol) in EtOAc (5 mL) was added NaOH (1M, 2 mL, 2 mmol) and Troc-Cl (0.262 g, 1.23 mmol) and the resulting mixture was stirred overnight. Water (50 mL) was added and the mixture was extracted with EtOAc (3×100 mL), dried (MgSO4), concentrated and purified via column chromatography to yield 2,2,2-trichloroethyl-2,3-dichlorophenylcarbamate (408 mg, 98%) as a yellow foam. 1H NMR (400 MHz, CDCl3): δ 8.11 (d, J=6.4 Hz, 1H), 7.43 (brs, 1H), 7.25-7.22 (m, 2H), 4.86 (s, 2H); MS (EI) m/z: 335.8 (M+H+).
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
0.262 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[OH-].[Na+].[C:12](Cl)([O:14][CH2:15][C:16]([Cl:19])([Cl:18])[Cl:17])=[O:13].O>CCOC(C)=O>[Cl:17][C:16]([Cl:19])([Cl:18])[CH2:15][O:14][C:12](=[O:13])[NH:4][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
Quantity
2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.262 g
Type
reactant
Smiles
C(=O)(OCC(Cl)(Cl)Cl)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
CCOC(=O)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified via column chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC(COC(NC1=C(C(=CC=C1)Cl)Cl)=O)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 408 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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